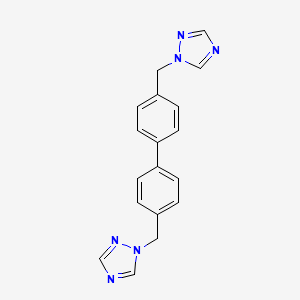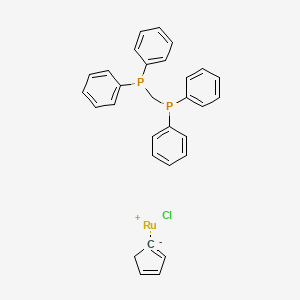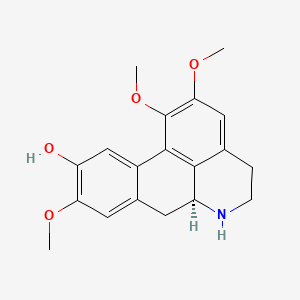
Methyltetrazine-PEG4-SSPy
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltetrazine-PEG4-SSPy is a polyethylene glycol (PEG)-based PROTAC linker. It is a versatile compound used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and is known for its application in click chemistry. The compound contains a methyltetrazine group, which is highly reactive and can undergo inverse electron demand Diels-Alder reactions with molecules containing trans-cyclooctene (TCO) groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyltetrazine-PEG4-SSPy is synthesized through a series of chemical reactions involving the incorporation of a methyltetrazine group and a PEG chain. The synthesis typically involves the following steps:
Formation of Methyltetrazine Group: The methyltetrazine group is synthesized through a series of reactions starting from commercially available precursors.
PEGylation: The PEG chain is introduced to enhance the solubility and biocompatibility of the compound.
Linker Formation: The methyltetrazine group is then linked to the PEG chain through a series of coupling reactions
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large-scale reactors are used to carry out the chemical reactions.
Purification: The product is purified using techniques such as chromatography to achieve the desired purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and reliability of the product
Chemical Reactions Analysis
Types of Reactions: Methyltetrazine-PEG4-SSPy undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder Reaction (iEDDA): This reaction occurs between the methyltetrazine group and strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene, forming stable dihydropyridazine linkages
Cleavage Reactions: The disulfide bond in the SSPy group can be cleaved under reducing conditions, making it useful for controlled release applications
Common Reagents and Conditions:
Reagents: Common reagents include trans-cyclooctene, norbornene, and cyclopropene for iEDDA reactions.
Conditions: The reactions typically occur under mild buffer conditions without the need for accessory reagents such as copper catalysts or reducing agents
Major Products: The major products formed from these reactions are stable dihydropyridazine linkages and cleaved disulfide bonds, which can be used for further functionalization or controlled release applications .
Scientific Research Applications
Methyltetrazine-PEG4-SSPy has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry for bioconjugation and labeling of biomolecules.
Biology: Employed in the synthesis of PROTACs for targeted protein degradation
Medicine: Utilized in drug delivery systems for controlled release of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology.
Mechanism of Action
Methyltetrazine-PEG4-SSPy exerts its effects through the following mechanisms:
Inverse Electron Demand Diels-Alder Reaction (iEDDA): The methyltetrazine group reacts with strained alkenes to form stable dihydropyridazine linkages.
Disulfide Bond Cleavage: The SSPy group contains a disulfide bond that can be cleaved under reducing conditions, allowing for controlled release of attached molecules.
Molecular Targets and Pathways: The primary molecular targets are strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene. The pathways involved include the formation of dihydropyridazine linkages and cleavage of disulfide bonds .
Comparison with Similar Compounds
Methyltetrazine-PEG4-SSPy is unique due to its combination of a methyltetrazine group and a PEG chain, which provides high reactivity, solubility, and biocompatibility. Similar compounds include:
Methyltetrazine-PEG4-NHS: Another PEG-based PROTAC linker with a different functional group for bioconjugation.
Methyltetrazine-PEG4-Azide: A similar compound used in click chemistry with an azide functional group.
These compounds share similar properties but differ in their functional groups, which provide distinct reactivity and applications .
Properties
Molecular Formula |
C29H39N7O6S2 |
|---|---|
Molecular Weight |
645.8 g/mol |
IUPAC Name |
N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]-3-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanamide |
InChI |
InChI=1S/C29H39N7O6S2/c1-23-33-35-29(36-34-23)25-7-5-24(6-8-25)22-32-26(37)9-13-39-15-17-41-19-20-42-18-16-40-14-12-30-27(38)10-21-43-44-28-4-2-3-11-31-28/h2-8,11H,9-10,12-22H2,1H3,(H,30,38)(H,32,37) |
InChI Key |
QXFIMEMMJHLDTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCSSC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane](/img/structure/B11928279.png)







